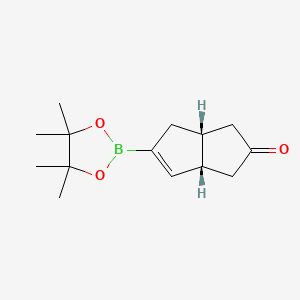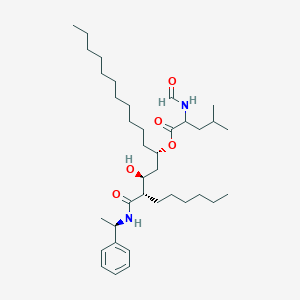
Orlistat impurity 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orlistat impurity 8 is a byproduct formed during the synthesis of Orlistat, a lipase inhibitor used for the treatment of obesity. Orlistat works by inhibiting the absorption of dietary fats in the intestines. Impurities like this compound can affect the purity, stability, and efficacy of the final pharmaceutical product .
Preparation Methods
The synthesis of Orlistat impurity 8 involves several steps, including the use of specific reagents and reaction conditions. The preparation methods for this compound are similar to those used for Orlistat but may involve additional steps to isolate and purify the impurity. Industrial production methods often include high-performance liquid chromatography (HPLC) to separate and quantify the impurity from the main product .
Chemical Reactions Analysis
Orlistat impurity 8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Orlistat impurity 8 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical methods to ensure the purity and quality of Orlistat.
Biology: Studied for its potential biological effects and interactions with enzymes.
Medicine: Investigated for its potential impact on the efficacy and safety of Orlistat as a pharmaceutical product.
Industry: Used in the development and validation of analytical methods for quality control in pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action of Orlistat impurity 8 is not well-documented, but it is believed to interact with similar molecular targets as Orlistat. Orlistat works by inhibiting gastrointestinal lipases, preventing the breakdown and absorption of dietary fats. The impurity may also inhibit these enzymes, but its exact effects and pathways are still under investigation .
Comparison with Similar Compounds
Orlistat impurity 8 can be compared with other related impurities found in Orlistat, such as:
- Orlistat related compound A
- Orlistat related compound B
- Orlistat related compound D
- Orlistat open ring amide
- Orlistat related compound E
These impurities differ in their chemical structure and properties, affecting the overall quality and stability of the pharmaceutical product. This compound is unique in its specific formation pathway and potential impact on the final product .
Properties
Molecular Formula |
C37H64N2O5 |
|---|---|
Molecular Weight |
616.9 g/mol |
IUPAC Name |
[(7S,8S,10S)-8-hydroxy-7-[[(1R)-1-phenylethyl]carbamoyl]henicosan-10-yl] 2-formamido-4-methylpentanoate |
InChI |
InChI=1S/C37H64N2O5/c1-6-8-10-12-13-14-15-16-20-24-32(44-37(43)34(38-28-40)26-29(3)4)27-35(41)33(25-21-11-9-7-2)36(42)39-30(5)31-22-18-17-19-23-31/h17-19,22-23,28-30,32-35,41H,6-16,20-21,24-27H2,1-5H3,(H,38,40)(H,39,42)/t30-,32+,33+,34?,35+/m1/s1 |
InChI Key |
VRTOQAVTQOAFHC-IRZUOLHVSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@@H]([C@H](CCCCCC)C(=O)N[C@H](C)C1=CC=CC=C1)O)OC(=O)C(CC(C)C)NC=O |
Canonical SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)NC(C)C1=CC=CC=C1)O)OC(=O)C(CC(C)C)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



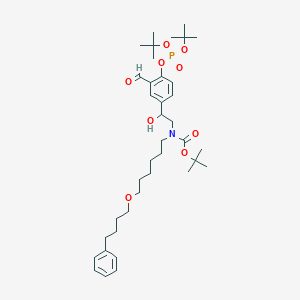
![3a,4,5,6,7,7a-Hexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14032614.png)
![Methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate](/img/structure/B14032618.png)
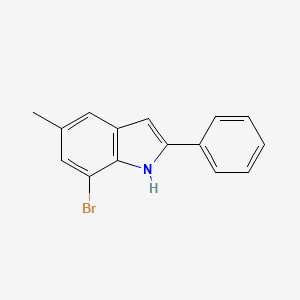

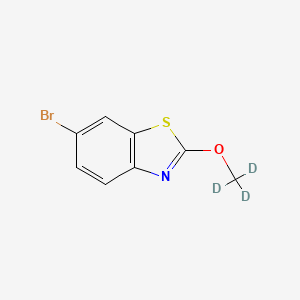
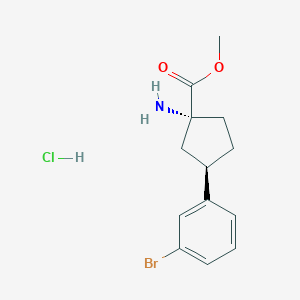

![3-Hydroxy-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B14032655.png)
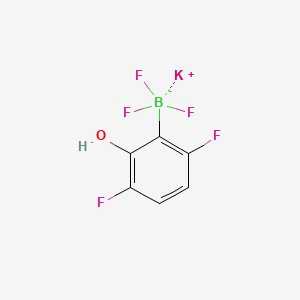

![Methyl 2-((tert-butoxycarbonyl)amino)-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B14032666.png)
